molecular formula C16H17N3O5 B1366982 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine CAS No. 226992-13-8

2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine

Cat. No.: B1366982
CAS No.: 226992-13-8
M. Wt: 331.32 g/mol
InChI Key: MYUWQXUKSBKSDS-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine is an organic compound characterized by the presence of nitro groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine typically involves the reaction of 2-(4-nitrophenoxy)ethylamine with 4-nitrophenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound’s effects are mediated through its ability to interact with specific molecular targets, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenoxy)ethyl methacrylate
  • 2-[(4-nitrophenoxy)methyl]oxirane
  • 2-[[(4-nitrophenoxy)carbonyl]oxy]ethyl methacrylate

Uniqueness

2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine is unique due to its specific structural features, including the presence of both nitro groups and phenyl rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-18(21)14-3-1-13(2-4-14)9-10-17-11-12-24-16-7-5-15(6-8-16)19(22)23/h1-8,17H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUWQXUKSBKSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCCOC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453621
Record name 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226992-13-8
Record name 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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